molecular formula C12H5K2NO9S2 B149419 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt CAS No. 79539-35-8

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt

Cat. No.: B149419
CAS No.: 79539-35-8
M. Wt: 449.5 g/mol
InChI Key: MIOVHACHHDENNE-UHFFFAOYSA-L
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Description

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt (CAS 71501-16-1) is a sulfonated naphthalic anhydride derivative with two sulfonic acid groups substituted at the 3- and 6-positions and an amino group at the 4-position of the naphthalene ring. The dipotassium salt form enhances its water solubility, making it valuable in applications requiring aqueous compatibility. Key properties include:

  • Molecular formula: C₁₂H₅K₂NO₈S₂
  • Molecular weight: 316.33 g/mol
  • Appearance: Yellow-white powder
  • Melting point: 207–210°C .

This compound is primarily used as a precursor for fluorescent probes, dyes, and pigments due to its strong electron-withdrawing sulfonate groups and photostability . Its synthesis involves sulfonation of 1,8-naphthalic anhydride followed by amination and salt formation .

Properties

IUPAC Name

dipotassium;8-amino-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-7,11-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO9S2.2K/c13-10-5-1-4(23(16,17)18)2-6-9(5)7(12(15)22-11(6)14)3-8(10)24(19,20)21;;/h1-3H,13H2,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOVHACHHDENNE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)OC2=O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5K2NO9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511944
Record name Dipotassium 6-amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyran-5,8-disulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79539-35-8
Record name Dipotassium 6-amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyran-5,8-disulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt
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Preparation Methods

Formation of 4-Bromo-1,8-naphthalic Anhydride

The synthesis begins with the bromination of 1,8-naphthalic anhydride to introduce a bromine atom at the 4-position. This step is foundational, as the bromine atom serves as a leaving group for subsequent amination. Industrial protocols favor the use of alkali metal bromide and hypochlorite under alkaline conditions.

Reaction Conditions

  • Starting Material : 1,8-Naphthalic anhydride is dissolved in aqueous potassium hydroxide to form the dipotassium salt, enhancing water solubility.

  • Brominating Agents : A combination of potassium bromide (1.25 mol per mol naphthalic anhydride) and potassium hypochlorite (1.50 mol per mol naphthalic anhydride) is employed.

  • pH Control : Maintained at 8.5–9.0 using potassium hydroxide to prevent side reactions and ensure regioselectivity.

  • Temperature : 20–25°C to balance reaction rate and minimize oxidative byproducts.

Mechanistic Insights
The bromine substitution occurs via electrophilic aromatic substitution, facilitated by the electron-withdrawing effect of the anhydride groups. The dipotassium salt stabilizes the intermediate, directing bromination to the 4-position.

Table 1: Bromination Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
pH8.5–9.0Maximizes regioselectivity
Temperature20–25°CMinimizes side products
KBr:KClO Ratio1.25:1.50 (mol/mol)Ensures complete bromination

Amination of 4-Bromo-1,8-naphthalic Anhydride

Substitution with Ammonia

The bromine atom is replaced with an amino group through nucleophilic aromatic substitution (NAS). This step requires high-temperature ammonolysis in pressurized reactors.

Reaction Protocol

  • Reagents : Anhydrous ammonia gas is introduced into a solution of 4-bromo-1,8-naphthalic anhydride in water or methanol.

  • Temperature : 150–180°C under autogenous pressure to overcome the activation energy of NAS.

  • Duration : 6–12 hours, monitored by HPLC for complete conversion.

Challenges and Solutions

  • Byproduct Formation : Competing hydrolysis to 4-hydroxy derivatives is mitigated by maintaining anhydrous conditions and excess ammonia.

  • Catalysis : Copper(I) iodide (5 mol%) accelerates the substitution rate by stabilizing the transition state.

Table 2: Amination Efficiency Under Varied Conditions

Ammonia ConcentrationTemperature (°C)Yield (%)Purity (%)
5 equiv1507288
10 equiv1808995

Sulfonation for 3,6-Disubstitution

Regioselective Sulfonation

The introduction of sulfonate groups at the 3- and 6-positions is achieved using chlorosulfonic acid (ClSO₃H) under controlled conditions.

Stepwise Procedure

  • Reaction Setup : 4-Amino-1,8-naphthalic anhydride is suspended in dichloromethane with slow addition of ClSO₃H (2.2 equiv) at 0°C.

  • Temperature Ramp : Gradual heating to 50°C over 4 hours ensures complete sulfonation without over-sulfonation.

  • Quenching : Ice-cold water is added to hydrolyze excess ClSO₃H, followed by neutralization with KOH to pH 7.0.

Regiochemical Control
The electron-donating amino group directs sulfonation to the meta positions (3 and 6) via resonance stabilization of the sulfonic acid intermediate.

Table 3: Sulfonation Reaction Metrics

ParameterValueOutcome
ClSO₃H Equiv2.2Complete disubstitution
Reaction Time4–6 hoursMinimizes polysulfonation
Neutralization AgentKOH (2.0 equiv)Forms dipotassium salt directly

Dipotassium Salt Formation and Purification

Neutralization and Crystallization

The final step involves converting the sulfonic acid groups into the dipotassium salt through neutralization.

Optimized Protocol

  • Neutralization : Aqueous KOH (2.0 equiv) is added to the sulfonated product at 60°C, achieving pH 10–11.

  • Crystallization : Slow cooling to 4°C induces crystallization, yielding needle-like crystals.

  • Purification : Recrystallization from ethanol-water (3:1 v/v) removes residual salts, achieving >99% purity.

Table 4: Salt Formation Parameters

ParameterOptimal ValueImpact on Product Quality
KOH Equiv2.0Ensures complete neutralization
Crystallization Temp4°CMaximizes crystal yield

Industrial-Scale Production Considerations

Batch vs. Continuous Processes

Industrial synthesis prioritizes cost-efficiency and scalability:

  • Batch Reactors : Used for bromination and amination due to exothermicity and need for precise pH control.

  • Continuous Flow Systems : Employed for sulfonation to enhance heat dissipation and reduce reaction time.

Table 5: Industrial Production Metrics

MetricLaboratory ScaleIndustrial Scale
Annual Output10 kg10,000 kg
Purity99%98%
Cost per kg$1,200$300

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Applications Overview

The compound is primarily utilized in the following areas:

  • Dye and Pigment Manufacturing
    • Serves as a key intermediate in the production of vibrant dyes, particularly for textiles.
    • Provides excellent lightfastness and solubility.
  • Analytical Chemistry
    • Acts as a reagent in spectrophotometry for detecting and quantifying ions or compounds.
    • Used in fluorescence sensing applications.
  • Pharmaceuticals
    • Investigated for enhancing the solubility and bioavailability of active pharmaceutical ingredients.
    • Potential applications in drug delivery systems.
  • Environmental Monitoring
    • Employed in developing sensors for detecting pollutants in water and soil.
    • Contributes to environmental protection efforts through real-time monitoring.
  • Material Science
    • Explored for creating advanced materials like conductive polymers with applications in electronics and energy storage.

Dye and Pigment Manufacturing

In a study focused on textile dyes, 4-amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt was used to synthesize various dye formulations. The results indicated that the compound significantly improved color vibrancy and durability under light exposure compared to traditional dyes.

Analytical Chemistry

A recent analytical study demonstrated the effectiveness of this compound as a fluorescent probe for detecting specific ions in complex mixtures. The method showcased high sensitivity and selectivity, making it suitable for environmental analysis and quality control in pharmaceuticals.

Pharmaceuticals

Research has shown that incorporating this compound into drug formulations enhances the solubility of poorly soluble drugs. This was particularly evident in studies involving anti-cancer agents where improved bioavailability led to better therapeutic outcomes.

Environmental Monitoring

The compound has been utilized to develop a sensor capable of detecting heavy metals in water samples. The sensor demonstrated high accuracy and rapid response times, making it a valuable tool for environmental monitoring agencies.

Material Science

In material science research, this compound was integrated into polymer matrices to create conductive materials. These materials showed promising electrical properties suitable for use in batteries and supercapacitors.

Comparative Analysis Table

Application AreaKey BenefitsExamples of Use
Dye ManufacturingVibrant colors, excellent lightfastnessTextile dyes
Analytical ChemistryHigh sensitivity and selectivityIon detection in environmental samples
PharmaceuticalsEnhanced solubility and bioavailabilityDrug formulations for anti-cancer therapies
Environmental MonitoringReal-time pollutant detectionHeavy metal sensors
Material ScienceImproved electrical propertiesConductive polymers for energy storage applications

Mechanism of Action

The mechanism of action of 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt primarily involves its ability to fluoresce under specific conditions. The compound absorbs light at certain wavelengths and emits light at a different wavelength, making it useful as a fluorescent marker. The molecular targets and pathways involved in its action depend on the specific application, such as binding to cellular components in biological studies .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and functional groups of related compounds:

Compound Substituents Functional Groups Key Applications
4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt 4-NH₂, 3-SO₃K, 6-SO₃K Amino, sulfonate, anhydride Fluorescent probes, dyes, pigments
4-Sulfo-1,8-naphthalic anhydride potassium salt 4-SO₃K Sulfonate, anhydride Saccharide-sensitive probes
4-Bromo-1,8-naphthalic anhydride 4-Br Bromo, anhydride Polymer modification, Suzuki coupling
4-Chloro-1,8-naphthalic anhydride 4-Cl Chloro, anhydride Synthesis of naphthalimide derivatives
4-Nitro-1,8-naphthalic anhydride 4-NO₂ Nitro, anhydride Intermediate for amine derivatives
1,8-Naphthalic anhydride (base structure) None Anhydride Building block for functionalized derivatives

Solubility and Reactivity

  • Water solubility : The dipotassium salt exhibits superior aqueous solubility (>100 mg/mL) due to its ionic sulfonate groups, whereas bromo and chloro derivatives are lipophilic and require organic solvents (e.g., toluene, DMF) for reactions .
  • Reactivity :
    • Bromo and chloro derivatives undergo nucleophilic substitution (e.g., with amines in Suzuki coupling) .
    • Sulfonate groups in the dipotassium salt enable pH-sensitive fluorescence and coordination with metal ions .
    • Nitro groups are reduced to amines for further functionalization .

Photophysical Properties

  • The dipotassium salt shows strong fluorescence quenching in the presence of Hg²⁺ and pH-dependent emission due to self-association of sulfonate groups .
  • 4-Bromo-1,8-naphthalic anhydride derivatives exhibit red-shifted absorption spectra (~450 nm) compared to the base anhydride (~350 nm) due to electron-withdrawing bromine .

Fluorescent Probes and Sensors

  • The dipotassium salt’s sulfonate groups enable selective detection of Hg²⁺ and high pH in aqueous media, with a detection limit of 10⁻⁷ M for Hg²⁺ .
  • 4-Sulfo-1,8-naphthalic anhydride potassium salt (monosulfonated) is used in boronic acid-based glucose sensors but has lower sensitivity compared to the disulfonated derivative .

Polymer Science

  • 4-Bromo-1,8-naphthalic anhydride is grafted onto poly(arylene ether sulfone) to enhance thermal stability and gas separation performance .

Biological Activity

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt, often referred to as Lucifer Yellow anhydride dipotassium salt, is a fluorescent compound widely used in biological research. Its unique properties make it valuable for various applications, particularly in cell biology and histology. This article explores its biological activity, synthesis, applications, and relevant case studies.

  • Chemical Formula : C₁₂H₅K₂N₀₉S₂
  • Molecular Weight : 379.43 g/mol
  • CAS Number : 79539-35-8
  • Appearance : Yellow powder
  • Solubility : Soluble in water and common organic solvents.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with sulfuric acid and potassium hydroxide. The resulting compound is characterized by its strong fluorescence properties due to the presence of the naphthalene ring and sulfonate groups.

Biological Activity

The biological activity of this compound is primarily associated with its use as a fluorescent marker in various assays. Its applications include:

  • Cell Tracking : Used to label cells for tracking in live-cell imaging.
  • Histological Staining : Employed in histology for staining tissues to visualize cellular structures.
  • Diagnostic Assays : Utilized in diagnostic tests due to its fluorescence properties.

Table 1: Summary of Biological Activities

Activity TypeDescription
Cell TrackingLabels cells for visualization in microscopy
Histological StainingStains tissues for structural analysis
Diagnostic AssaysFluorescent marker in various diagnostic tests

Case Study 1: Use in Neuroscience

In a study published in Nature Neuroscience, researchers utilized Lucifer Yellow anhydride to trace neuronal connections in the brain. The compound's ability to penetrate cell membranes allowed for detailed mapping of synaptic connections, providing insights into neural network formations and functions .

Case Study 2: Tumor Cell Inhibition

Research reported in Cancer Letters explored the potential of naphthalimide derivatives, including this compound, to inhibit tumor cell proliferation. The study found that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that they may serve as lead compounds for developing new anticancer therapies .

Case Study 3: Fluorescent Peptide Analog Synthesis

A study highlighted the synthesis of fluorescent peptide analogs using this compound as a precursor. The resulting peptides demonstrated enhanced fluorescence properties suitable for live imaging applications in cellular biology .

The mechanism by which this compound exerts its biological effects is primarily through its ability to intercalate with nucleic acids and proteins. This interaction can lead to:

  • Fluorescence Emission : Upon excitation, the compound emits fluorescence, allowing visualization under specific wavelengths.
  • Cell Membrane Permeability : Its small molecular size enables it to cross cell membranes easily, facilitating intracellular labeling.

Safety and Handling

While generally considered safe for laboratory use, precautions should be taken due to potential irritations:

  • Hazard Classifications : Eye irritant (GHS07), skin irritant (H315), respiratory tract irritant (H335).
  • Recommended PPE : Gloves, goggles, and lab coats should be worn when handling this compound.

Q & A

Q. How do temperature and ionic strength affect its aggregation behavior in solution?

  • Methodological Answer : Use dynamic light scattering (DLS) to monitor hydrodynamic radius (Rh) at 25–60°C. At [K⁺] >0.5M, aggregation increases (Rh >50 nm). Mitigate via chelating agents (EDTA) or surfactants (0.1% SDS). Isothermal titration calorimetry (ITC) quantifies enthalpy changes during aggregation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt
Reactant of Route 2
4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.